molecular formula C22H24O7 B080573 Aschantin CAS No. 13060-15-6

Aschantin

カタログ番号: B080573
CAS番号: 13060-15-6
分子量: 400.4 g/mol
InChIキー: ONDWGDNAFRAXCN-VUEDXXQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of aschantin involves the extraction from natural sources such as the flower buds of Magnolia flos. The methanolic extract is suspended in water and extracted successively with hexane and chloroform . The synthetic route includes the use of various solvents and reagents to isolate and purify this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The dried flower buds of Magnolia fargesii Cheng are used as the primary source, and the ethanol extract is developed as an effective alternative or complement to standard therapies based on its biological activities . The production process includes the use of liquid chromatography and high-resolution mass spectrometry to ensure the purity and quality of this compound .

生物活性

Aschantin, a bioactive neolignan primarily derived from the flower buds of Magnolia species, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Source

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is predominantly found in Magnolia species, particularly in Magnolia fargesii and Magnolia officinalis. The compound exhibits significant interactions with various biological targets, including cytochrome P450 enzymes and the mTOR kinase pathway.

Inhibition of Cytochrome P450 Enzymes

This compound has been shown to inhibit several cytochrome P450 (CYP) enzymes, which play crucial roles in drug metabolism. The inhibitory effects were evaluated using human liver microsomes, revealing the following IC50 values:

CYP Enzyme IC50 (µM) Mechanism
CYP2C810.2Mechanism-based inhibition
CYP2C93.7Mechanism-based inhibition
CYP2C195.8Mechanism-based inhibition
CYP3A412.6Mechanism-based inhibition
CYP1A2>100Negligible inhibition
CYP2D6>200Negligible inhibition

These results indicate that this compound can significantly affect the metabolism of drugs that are substrates for these enzymes, suggesting potential pharmacokinetic interactions in vivo .

Targeting mTOR Kinase

This compound has also been identified as a potent inhibitor of the mammalian target of rapamycin (mTOR) kinase. It competes with ATP at the active site of mTOR, disrupting the mTOR signaling pathways involved in cell proliferation and survival:

  • EGF-Induced Akt Activation : this compound inhibits epidermal growth factor (EGF)-induced activation of Akt by preventing its phosphorylation at Ser473/Thr308.
  • Destabilization of c-Jun : The compound promotes the degradation of c-Jun via the ubiquitin-proteasome pathway, which is critical for inhibiting cell transformation and proliferation in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits chemopreventive properties through its action on signaling pathways involved in cancer cell growth. In vitro studies demonstrate that this compound inhibits anchorage-independent growth in cancer cell lines such as LNCaP and MIAPaCa-2 .

Anti-inflammatory Effects

This compound's anti-inflammatory potential has been explored in the context of airway diseases. Studies suggest that it may attenuate inflammation by suppressing EGFR signaling pathways, which are often upregulated in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Clinical Implications

A comparative study on the metabolism of this compound across different species (human, dog, mouse, rat) revealed significant differences in metabolic profiles, suggesting that animal models may not fully replicate human pharmacokinetics . This highlights the necessity for careful consideration when translating preclinical findings to clinical applications.

特性

IUPAC Name

5-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDWGDNAFRAXCN-VUEDXXQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156632
Record name Aschantin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13060-15-6
Record name (+)-Aschantin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13060-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aschantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aschantin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aschantin
Reactant of Route 2
Reactant of Route 2
Aschantin
Reactant of Route 3
Reactant of Route 3
Aschantin
Reactant of Route 4
Reactant of Route 4
Aschantin
Reactant of Route 5
Reactant of Route 5
Aschantin
Reactant of Route 6
Aschantin
Customer
Q & A

Q1: What is the primary molecular target of aschantin?

A1: this compound directly targets the kinase domain of the mammalian target of rapamycin (mTOR). []

Q2: How does this compound interact with mTOR?

A2: this compound acts as an mTOR kinase inhibitor by competitively binding to the active pocket of the kinase domain, thereby blocking adenosine triphosphate (ATP) binding. []

Q3: What are the downstream effects of this compound's inhibition of mTOR?

A3: this compound's inhibition of mTOR leads to a cascade of downstream effects: * Inhibition of epidermal growth factor (EGF)-induced full activation of Akt by preventing phosphorylation at Ser473/Thr308. []* Suppression of the mTORC2/Akt and Akt/mTORC1/p70S6K signaling pathways. []* Activation of GSK3β by preventing Akt-mediated phosphorylation of GSK3β at Ser9. []* GSK3β activation leads to c-Jun phosphorylation at Ser243, ultimately promoting c-Jun degradation through the ubiquitination-mediated proteasomal pathway. []

Q4: What is the molecular formula and weight of this compound?

A4: While not explicitly provided in the given research, the molecular formula of this compound can be deduced as C22H26O7 based on its classification as a furofuran lignan and supporting structural data. [, , ] The molecular weight is calculated as 402.44 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Various studies mention the use of spectroscopic methods to characterize this compound, including:* Nuclear Magnetic Resonance (NMR): Used to determine the structure and stereochemistry of this compound and its isomers. [, , , ]* Mass Spectrometry (MS): Employed for molecular weight determination and structural elucidation. [, ]* Ultraviolet-Visible (UV) Spectroscopy: Used to analyze the characteristic absorption patterns of this compound, indicating the presence of aromatic rings. []* Infrared (IR) Spectroscopy: Reveals functional groups present in this compound, such as hydroxyl groups and aromatic systems. [] * Circular Dichroism (CD) Spectroscopy: Aids in determining the absolute configuration of this compound and its isomers. [, ]

Q6: What are the potential therapeutic applications of this compound?

A6: this compound exhibits several promising pharmacological activities, suggesting potential applications in:* Cancer: this compound demonstrates anti-proliferative and anti-tumor activities by inhibiting the mTOR pathway, a key regulator of cell growth and proliferation. [] It shows potential as a chemopreventive or therapeutic agent against various cancers, including skin, prostate, and pancreatic cancer. []* Allergies: this compound exhibits anti-allergic effects by suppressing mast cell activation. [, ] It could potentially be used to treat allergic rhinitis and sinusitis. [, ] * Inflammation: this compound exhibits anti-inflammatory effects, likely due to its inhibition of iNOS expression and peroxynitrite scavenging activity. [] This suggests potential applications in treating neuro-inflammatory diseases. []

Q7: What are the in vivo effects of this compound?

A8: While the provided research focuses primarily on in vitro studies, some highlight the potential for in vivo efficacy:* this compound demonstrates anti-allergic effects in IgE-induced passive cutaneous anaphylaxis mice models. [, ]* It suppresses tumor growth in animal models, though specific details are not provided. []

Q8: What is known about the metabolism of this compound?

A9: Research indicates that this compound undergoes metabolism in human liver microsomes, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C8, CYP2C9, CYP2C19, and CYP3A4. [, ] Further studies are needed to fully elucidate the metabolic pathways and identify specific metabolites.

Q9: Are there potential drug interactions with this compound?

A10: Given its potent inhibition of specific CYP enzymes, this compound has the potential to interact with drugs metabolized by these enzymes. [, ] Co-administration with such drugs could lead to altered drug levels and potential adverse effects.

Q10: What is the safety profile of this compound?

A11: While the provided research mentions this compound being "abundantly found in Magnolia flos," a traditional medicine, specific toxicity data are limited. * One study classifies an ethanolic extract of Etlingera alba rhizome containing this compound as "medium toxic" based on its LC50 value. [] * Further research, particularly in vivo studies, is crucial to comprehensively assess the toxicity and long-term safety profile of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。